molecular formula C16H18N2O3S2 B2753808 4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide CAS No. 919841-17-1

4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide

Cat. No. B2753808
CAS RN: 919841-17-1
M. Wt: 350.45
InChI Key: HONMDGVQZMLZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide” is a complex organic compound. It contains an isopropylthio group, a sulfamoylphenyl group, and a benzamide group . These functional groups suggest that this compound might have interesting chemical properties and potential applications, especially in the field of medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For example, imine derivatives can be obtained by condensation of sulfanilamide with substituted aromatic aldehydes .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the benzamide group might undergo hydrolysis, and the isopropylthio group might participate in substitution reactions .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamide compounds, including 4-amino-N-(4-sulfamoylphenyl)benzamide, and investigated their inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. The compounds showed high affinity for these isoforms, with inhibition constants in the nanomolar range, suggesting potential applications in treating conditions where carbonic anhydrase is a therapeutic target (Ulus et al., 2013).

Antiproliferative Effects in Cancer

Rotili et al. (2012) explored the antiproliferative effects of benzamide and anilide derivatives, including those related to 4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide, in cancer cells and cancer stem cells. These compounds showed significant apoptosis induction and potent antiproliferative agents, particularly against colorectal carcinoma and glioblastoma multiforme cancer stem cells (Rotili et al., 2012).

Synthesis and Biological Evaluation

Angapelly et al. (2018) synthesized 4-sulfamoylphenyl/sulfocoumarin benzamides and evaluated their inhibition profiles against human carbonic anhydrase isoforms. These compounds selectively inhibited certain isoforms in the nanomolar range, highlighting their potential as targeted inhibitors for treating diseases associated with specific carbonic anhydrase isoforms (Angapelly et al., 2018).

Corrosion Inhibition

Tezcan et al. (2018) studied a new sulphur-containing Schiff base (4-((thiophene-2-ylmethylene)amino)benzamide) on mild steel corrosion inhibition in HCl solution. The compound showed high inhibition efficiency, suggesting its potential as a corrosion inhibitor in industrial applications (Tezcan et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some sulfonamide derivatives have been investigated as inhibitors of human carbonic anhydrase, an enzyme involved in many physiological processes .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for its potential uses in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

4-propan-2-ylsulfanyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11(2)22-14-7-3-12(4-8-14)16(19)18-13-5-9-15(10-6-13)23(17,20)21/h3-11H,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONMDGVQZMLZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isopropylthio)-N-(4-sulfamoylphenyl)benzamide

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